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molecular formula C13H17FN2O2 B8336454 5-Amino-2-(1,4-dioxa-8-azaspiro[4,5]dec-8-yl)fluorobenzene

5-Amino-2-(1,4-dioxa-8-azaspiro[4,5]dec-8-yl)fluorobenzene

Cat. No. B8336454
M. Wt: 252.28 g/mol
InChI Key: HTLGRMLKKXMPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141583B2

Procedure details

4-(1,4-Dioxa-8-azaspiro[4,5]dec-8-yl)-3-fluoronitrobenzene (24.48 g, 0.087 M) was dissolved in ethyl acetate (500 ml) treated with palladium catalyst (10% on carbon, 5 g) and hydrogenated at atmospheric pressure until the theoretical uptake of gas. After filtration through celite and evaporation, the required product was obtained as a pink solid of sufficient quality for use without purification (19.3 g).
Quantity
24.48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][C:12]=3[F:20])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>C(OCC)(=O)C.[Pd]>[NH2:17][C:14]1[CH:15]=[CH:16][C:11]([N:8]2[CH2:9][CH2:10][C:5]3([O:1][CH2:2][CH2:3][O:4]3)[CH2:6][CH2:7]2)=[C:12]([F:20])[CH:13]=1

Inputs

Step One
Name
Quantity
24.48 g
Type
reactant
Smiles
O1CCOC12CCN(CC2)C2=C(C=C(C=C2)[N+](=O)[O-])F
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
through celite and evaporation

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)F)N1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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